molecular formula C22H16Cl2N2O4 B327220 N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide

N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide

Cat. No.: B327220
M. Wt: 443.3 g/mol
InChI Key: VBSGNAVAJPEKGB-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide is a complex organic compound with the molecular formula C22H16Cl2N2O4 and a molecular weight of 443.3 g/mol. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide typically involves the use of 2-aminophenol as a precursor . The process includes the following steps:

    Formation of Benzoxazole Core: The reaction between 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]).

    Chlorination: Introduction of chlorine atoms to the benzoxazole core.

    Coupling Reaction: The final step involves coupling the chlorinated benzoxazole with 3,5-dimethoxy-benzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma (HCT116) cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . For instance, it may inhibit bacterial cell wall synthesis or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
  • 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
  • 4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

Uniqueness

N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C22H16Cl2N2O4

Molecular Weight

443.3 g/mol

IUPAC Name

N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C22H16Cl2N2O4/c1-28-15-7-12(8-16(11-15)29-2)21(27)25-14-4-5-18(24)17(10-14)22-26-19-9-13(23)3-6-20(19)30-22/h3-11H,1-2H3,(H,25,27)

InChI Key

VBSGNAVAJPEKGB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl)OC

Origin of Product

United States

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